![molecular formula C13H20N2O2 B2747874 1-(2,3-Dimethoxybenzyl)piperazine CAS No. 158776-75-1](/img/structure/B2747874.png)
1-(2,3-Dimethoxybenzyl)piperazine
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Description
1-(2,3-Dimethoxybenzyl)piperazine is a chemical compound with the molecular formula C13H20N2O2 . It has an average mass of 236.310 Da and a mono-isotopic mass of 236.152481 Da . It is used as a building block in the synthesis of various derivatives .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1-(2,3-Dimethoxybenzyl)piperazine consists of a six-membered ring containing two opposing nitrogen atoms . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the molecule .Physical And Chemical Properties Analysis
1-(2,3-Dimethoxybenzyl)piperazine has a molecular formula of C13H20N2O2 . It has an average mass of 236.310 Da and a mono-isotopic mass of 236.152481 Da .Safety and Hazards
Future Directions
Piperazine derivatives, including 1-(2,3-Dimethoxybenzyl)piperazine, continue to be a topic of interest in medicinal chemistry due to their wide range of biological and pharmaceutical activity . Future research may focus on developing new synthetic methodologies and exploring their potential therapeutic applications .
properties
IUPAC Name |
1-[(2,3-dimethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-5-3-4-11(13(12)17-2)10-15-8-6-14-7-9-15/h3-5,14H,6-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQXCFGQFIGNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644474 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,3-Dimethoxybenzyl)piperazine |
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